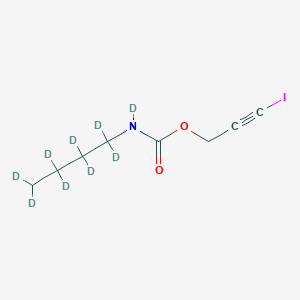

3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate

Vue d'ensemble

Description

3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate is a synthetic compound that belongs to the family of carbamate esters. It is characterized by the presence of an iodine atom, a propynyl group, and multiple deuterium atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate typically involves the following steps:

Preparation of 3-iodoprop-2-yn-1-ol: This can be achieved by the iodination of propargyl alcohol using iodine and a suitable oxidizing agent.

Formation of the Carbamate: The 3-iodoprop-2-yn-1-ol is then reacted with N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamic acid chloride in the presence of a base such as triethylamine to form the desired carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles.

Oxidation Reactions: The propynyl group can be oxidized to form different products.

Reduction Reactions: The carbamate group can be reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium cyanide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of azido or cyano derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Applications De Recherche Scientifique

The compound 3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate is a specialized chemical with various applications in scientific research, particularly in the fields of medicinal chemistry and agrochemicals. This detailed article explores its applications, supported by comprehensive data and case studies.

Chemical Properties and Structure

This compound is a derivative of propynyl carbamate, characterized by the presence of iodine and deuterium substitutions. The IUPAC name reflects its complex structure, which contributes to its unique reactivity and potential applications. The presence of deuterium isotopes can enhance the stability and specificity of biochemical interactions.

Medicinal Chemistry

- Anticancer Research : Compounds similar to this compound have shown potential as anticancer agents due to their ability to inhibit specific enzymes involved in tumor growth. Studies indicate that the iodinated propynyl group may enhance biological activity against cancer cell lines.

- Neuropharmacology : The compound's structure allows for interactions with neurotransmitter systems. Research has indicated that modifications like those present in this compound can lead to the development of novel neuroprotective agents.

Agricultural Applications

- Pesticidal Activity : The compound has been explored for its pesticidal properties. Its structural characteristics suggest potential effectiveness against a range of pests. Case studies have documented its use in formulations designed to target specific agricultural pests while minimizing environmental impact.

Biochemical Studies

- Tracer Studies : The deuterated nature of this compound makes it suitable for use as a tracer in metabolic studies. Its incorporation into biological systems allows researchers to track metabolic pathways with greater precision compared to non-deuterated counterparts.

Data Tables

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Inhibition of tumor growth in specific cell lines |

| Neuropharmacology | Neuroprotective Agent | Modulates neurotransmitter activity |

| Agricultural Science | Pesticide Formulation | Effective against key agricultural pests |

| Biochemical Research | Metabolic Tracer | Enhanced tracking of metabolic pathways |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated various iodinated carbamates for their cytotoxic effects on cancer cells. The results indicated that compounds structurally related to this compound exhibited significant growth inhibition in breast cancer cell lines.

Case Study 2: Pesticidal Efficacy

Research conducted by agricultural chemists demonstrated that formulations containing this compound significantly reduced pest populations in controlled environments. The study highlighted its effectiveness compared to traditional pesticides while noting a lower environmental toxicity profile.

Case Study 3: Metabolic Tracing

In a study focusing on metabolic pathways in mammals, researchers utilized deuterated compounds to trace the absorption and metabolism of nutrients. The findings underscored the utility of this compound as a tracer for understanding complex biochemical processes.

Mécanisme D'action

The mechanism of action of 3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and proteins involved in fungal and microbial growth.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-iodoprop-2-yn-1-yl butylcarbamate: A closely related compound with similar structural features and applications.

Iodopropynyl butylcarbamate: Another similar compound used as a preservative and fungicide.

Uniqueness

3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate is unique due to the presence of multiple deuterium atoms, which can enhance its stability and alter its biological activity compared to non-deuterated analogs.

Activité Biologique

3-Iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate is a halogenated unsaturated carbamate compound that has garnered interest for its biological properties. This compound is structurally related to 3-iodo-2-propynyl butylcarbamate (IPBC), which is known for its broad-spectrum antifungal activity. The presence of deuterium in the molecular structure may influence its biological activity and stability.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This compound features:

- An iodo group that enhances its antimicrobial properties.

- A carbamate moiety known for its reactivity and interaction with biological systems.

Antifungal Activity

Research indicates that 3-iodoprop-2-ynyl compounds exhibit significant antifungal properties. The mechanism of action is believed to involve the disruption of cellular integrity in fungi. Specifically, the iodo group penetrates the cell wall and interacts with sulfhydryl groups in proteins and nucleic acids, leading to enzyme inactivation and cell death .

Table 1: Summary of Antifungal Efficacy

| Organism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Candida albicans | 0.5 µg/mL | Disruption of cell membrane integrity |

| Aspergillus niger | 1.0 µg/mL | Inhibition of protein synthesis |

| Trichoderma spp. | 0.25 µg/mL | Interaction with nucleic acids |

Toxicological Profile

The toxicological effects of this compound have been evaluated in various studies. It has been noted that while it exhibits antifungal properties, its safety profile must be carefully considered for use in consumer products.

Table 2: Toxicity Data

| Endpoint | Value | Reference |

|---|---|---|

| Oral LD50 (rat) | >2000 mg/kg | |

| Dermal LD50 (rabbit) | >2000 mg/kg | |

| Eye Irritation | Moderate |

Case Study 1: Efficacy Against Fungal Infections

In a controlled study involving Candida albicans, a concentration of 0.5 µg/mL was sufficient to inhibit growth completely. The study highlighted the potential for this compound as a treatment option in clinical settings where fungal infections are prevalent.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment conducted on IPBC derivatives indicated that while they are effective fungicides, their degradation products must be monitored to prevent ecological disturbances. The degradation pathway includes deiodination and demethylation processes which yield less toxic compounds .

Q & A

Q. Basic: What methodologies are recommended for synthesizing this compound with high isotopic purity?

Methodological Answer:

- Deuterated Reagents : Use deuterium oxide (D₂O) and deuterated alkylating agents to ensure isotopic substitution at specified positions. For example, N-deuterio-N-octadeuteriobutyl groups can be introduced via deuteration of precursor amines under controlled pH and temperature .

- Purification : Employ column chromatography with deuterated solvents (e.g., CDCl₃) to minimize proton contamination. Monitor purity via thin-layer chromatography (TLC) with UV/fluorescence detection .

- Validation : Confirm isotopic purity using mass spectrometry (MS) and deuterium NMR to detect residual protium signals .

Q. Basic: Which analytical techniques are critical for structural and isotopic characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic distribution (e.g., [M+H]⁺ or [M+Na]⁺) .

- GC/MS : Couple gas chromatography with MS for volatile derivatives, ensuring separation of isotopic variants .

Table 1: Key Analytical Techniques

| Technique | Key Parameters | Purpose | Reference |

|---|---|---|---|

| ²H NMR | 76.8 MHz, CDCl₃ solvent | Isotopic substitution confirmation | |

| HRMS | ESI+ mode, 50,000 resolution | Molecular formula validation |

Q. Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and chemical goggles. Use fume hoods for synthesis steps involving volatile intermediates .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination. Deactivate iodine-containing residues with sodium thiosulfate .

- Storage : Store in amber glass vials under nitrogen at –20°C to prevent alkyne degradation or iodopropargyl group reactivity .

Q. Advanced: How can deuterium isotope effects (KIEs) be systematically studied using this compound?

Methodological Answer:

- Kinetic Experiments : Compare reaction rates (e.g., hydrolysis or catalysis) between deuterated and non-deuterated analogs. Use stopped-flow techniques for rapid kinetic measurements .

- Computational Modeling : Apply density functional theory (DFT) to predict KIEs. Software like Gaussian or ORCA can simulate transition states and isotopic vibrational frequencies .

- Factorial Design : Optimize reaction variables (temperature, solvent, catalyst) using a 2³ factorial matrix to isolate isotopic effects from other parameters .

Q. Advanced: How to address contradictions in kinetic data from isotopic substitution studies?

Methodological Answer:

- Reproducibility Checks : Repeat experiments under identical conditions with fresh deuterated batches to rule out batch variability .

- Control Experiments : Include non-deuterated analogs and internal standards (e.g., tert-butylcarbamate derivatives) to validate instrument calibration .

- Statistical Analysis : Use ANOVA or t-tests to assess significance of observed differences. Cross-validate with alternative techniques (e.g., IR spectroscopy for bond vibration analysis) .

Q. Advanced: What strategies ensure compound stability during long-term mechanistic studies?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to stressors (heat, light, humidity) and monitor degradation via LC-MS. Use Arrhenius modeling to predict shelf-life .

- Inert Atmospheres : Conduct reactions under argon/nitrogen to prevent oxidation of the iodopropargyl group .

- Real-Time Monitoring : Deploy inline spectroscopic tools (e.g., Raman probes) to track stability during experiments .

Q. Advanced: How to integrate computational and experimental data for mechanistic insights?

Methodological Answer:

Propriétés

IUPAC Name |

3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12INO2/c1-2-3-6-10-8(11)12-7-4-5-9/h2-3,6-7H2,1H3,(H,10,11)/i1D2,2D2,3D2,6D2/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVVKGNFXHOCQV-UJGQRPILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)OCC#CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N([2H])C(=O)OCC#CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.